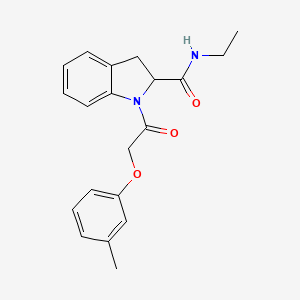

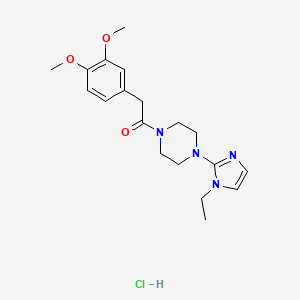

N-乙基-1-(2-(间甲苯氧基)乙酰)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions . For example, N-Unsubstituted indoles could be accessed by use of the 2-ethoxycarbonylethyl or 2-phenylsulfonylethyl group as protection for the aniline nitrogen, which could be removed readily under mild basic conditions .科学研究应用

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties, which makes them a significant heterocyclic system in natural products and drugs .

Antimicrobial Applications

Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them effective in combating a variety of bacterial and fungal strains .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from neurological disorders to cardiovascular diseases .

Use in Alkaloids

Indole derivatives play a significant role in the construction of alkaloids . Alkaloids are naturally occurring compounds, mainly from plants, that have a wide range of pharmacological effects .

Use in Herbicides

N-isoindoline-1,3-dione heterocycles, which are similar to the compounds , have been used in the production of herbicides . These compounds have shown significant potential in controlling the growth of unwanted plants .

Use in Dyes and Colorants

N-isoindoline-1,3-dione heterocycles have also been used in the production of dyes and colorants . These compounds can produce a wide range of colors, making them useful in various industries .

Use in Polymer Additives

N-isoindoline-1,3-dione heterocycles have been used as additives in the production of polymers . These compounds can enhance the properties of polymers, making them more suitable for various applications .

Use in Photochromic Materials

N-isoindoline-1,3-dione heterocycles have been used in the production of photochromic materials . These materials change color in response to light, making them useful in various optical applications .

作用机制

Target of Action

The compound, also known as N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide, is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are known to interact with a variety of enzymes and proteins, often inhibiting their activity .

Mode of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and have been studied for their potential in treating a wide range of diseases .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

未来方向

属性

IUPAC Name |

N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-21-20(24)18-12-15-8-4-5-10-17(15)22(18)19(23)13-25-16-9-6-7-14(2)11-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPYTURGZDKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)

![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)

![3-Phenyl-5-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2773517.png)

![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)

![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)

![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)

![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)